molecular formula C12H8N2O2 B3173572 9H-pyrido[2,3-b]indole-6-carboxylic acid CAS No. 94718-66-8

9H-pyrido[2,3-b]indole-6-carboxylic acid

Cat. No. B3173572
CAS RN: 94718-66-8
M. Wt: 212.2 g/mol
InChI Key: NOPZGRYXKYSYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Pyrido[2,3-b]indole-6-carboxylic acid, also known as 9H-PIC, is a heterocyclic aromatic compound with a wide range of applications in the field of scientific research. 9H-PIC is a versatile compound that can be used in a variety of laboratory experiments and has been studied extensively for its various properties and effects. In

Scientific Research Applications

Synthesis and Applications in Drug Development

9H-pyrido[2,3-b]indole-6-carboxylic acid derivatives have been synthesized for potential use as antidiabetic agents. In a study, various derivatives such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid and others were synthesized and tested for in vivo antidiabetic activity in streptozotocin-induced diabetic rats. The study found that certain compounds showed potent antidiabetic activity, marking them as potential candidates for further drug development in diabetes management (Choudhary et al., 2011).

Use in Organic Light-Emitting Diodes (OLEDs)

In the field of electronics and display technology, new host molecules like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole have been designed and synthesized for blue phosphorescent organic light-emitting diodes (PhOLEDs). These molecules exhibited high glass transition temperatures and were shown to contribute to high quantum efficiency in PhOLEDs, indicating their potential utility in improving the performance of electronic displays (Cho et al., 2014).

Development of Antileukemic Agents

α-Carboline derivatives, which include 9H-pyrido[2,3-b]indole structures, have been explored as a scaffold for the development of antileukemic agents. Studies have found that certain modifications, such as the introduction of acetyl and benzyl groups, can result in compounds with potent cytotoxicity against leukemia cell lines, presenting a pathway for the development of new cancer therapeutics (Tsai et al., 2010).

Elaboration of Excited State Proton Transfer Mechanisms

Studies on the excited state multiple proton transfer (ESMPT) mechanisms of compounds like 9H-pyrido[3,4-b]indole have contributed to the understanding of proton relay processes in the excited state. This research has implications for various fields, including biological and chemical sciences, by providing insights into the structural changes, charge redistribution, and energy curves associated with proton transfer processes (Zhao et al., 2018).

properties

IUPAC Name

9H-pyrido[2,3-b]indole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPZGRYXKYSYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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